molecular formula C13H13NO B12431548 1-Phenethyl-2-pyridone-d5

1-Phenethyl-2-pyridone-d5

Cat. No.: B12431548
M. Wt: 204.28 g/mol
InChI Key: BVHQLHNISFFNNO-FSTBWYLISA-N
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Description

1-Phenethyl-2-pyridone-d5 is a deuterated derivative of 1-Phenethyl-2-pyridone, a compound belonging to the class of pyridones Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen

Preparation Methods

The synthesis of 1-Phenethyl-2-pyridone-d5 can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with phenethylamine in the presence of a palladium catalyst under microwave irradiation can yield 1-Phenethyl-2-pyridone . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

1-Phenethyl-2-pyridone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenethyl-2-pyridone-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenethyl-2-pyridone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenethyl-2-pyridone-d5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which can provide advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation.

Properties

Molecular Formula

C13H13NO

Molecular Weight

204.28 g/mol

IUPAC Name

1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one

InChI

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D

InChI Key

BVHQLHNISFFNNO-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=CC2=O

Origin of Product

United States

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